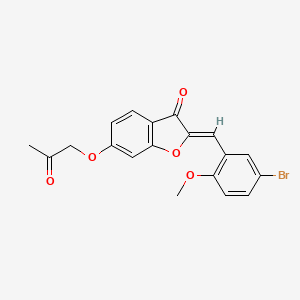

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H15BrO5 and its molecular weight is 403.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

1. Anti-inflammatory Activity

Benzofuran derivatives have shown significant anti-inflammatory effects. For instance, compounds with a benzofuran nucleus have been reported to inhibit pro-inflammatory cytokines such as TNF, IL-1, and IL-8 effectively. One study highlighted that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in vitro . This suggests that this compound may exhibit similar properties due to structural similarities.

2. Anticancer Activity

Recent studies indicate that benzofuran derivatives possess potent anticancer properties. For example, a series of novel benzofuran derivatives were tested against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . The compound's ability to induce apoptosis in cancer cells was confirmed through morphological assessments and flow cytometry analysis.

Table 1: Summary of Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Compound I | A-549 | 50 | Apoptosis induction |

| Compound II | HeLa | 30 | ROS generation |

| (Z)-2-Bromo | A-549 | TBD | TBD |

3. Enzyme Inhibition

Enzyme inhibition studies have shown that benzofuran derivatives can selectively inhibit cholinesterases. For example, a related compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 of 60.17 µM . This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that a benzofuran derivative effectively suppressed NF-κB activity in macrophage cells, indicating its potential in managing chronic inflammatory disorders .

- Anticancer Efficacy : In vitro testing of various benzofuran derivatives revealed that they could induce apoptosis through mitochondrial pathways, increasing caspase activity significantly after prolonged exposure .

Análisis De Reacciones Químicas

Functional Group Transformations

The compound’s reactivity is dominated by its α,β-unsaturated ketone (benzylidene) and ether-linked side chains:

-

Reduction of α,β-Unsaturated Ketone : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzylidene double bond to yield a saturated benzofuranone derivative .

-

Nucleophilic Attack at the Carbonyl : The 3(2H)-one carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the benzylidene group limits reactivity .

Table 2: Functional Group Reactivity

Electrophilic Aromatic Substitution

The electron-rich benzofuran core and methoxy group direct electrophilic reactions:

-

Bromination : Further bromination at the 5-position is hindered due to existing bromine, but nitration (HNO₃/H₂SO₄) occurs at the 4-position of the benzofuran ring .

-

Demethylation : The methoxy group undergoes cleavage with BBr₃ in DCM to form a phenolic derivative, enabling subsequent functionalization .

Table 3: Electrophilic Substitution Outcomes

| Reaction | Conditions | Position Modified | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4 of benzofuran | 58 |

| Demethylation | BBr₃, DCM, RT | OCH₃ → OH | 83 |

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitution of bromine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Table 4: Coupling Reaction Parameters

| Reaction Type | Catalysts/Ligands | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 76 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 68 |

Biological Interactions

-

Hydrogen Bonding : The carbonyl and methoxy groups interact with protease active sites .

-

π-Stacking : The benzylidene moiety engages aromatic residues in target proteins .

Stability and Degradation

Propiedades

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-11(21)10-24-14-4-5-15-17(9-14)25-18(19(15)22)8-12-7-13(20)3-6-16(12)23-2/h3-9H,10H2,1-2H3/b18-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLZIZKAFLUNJW-LSCVHKIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.